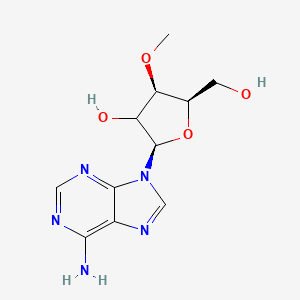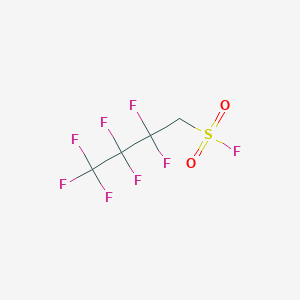
2,2,3,3,4,4,4-Heptafluorobutane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,4-Heptafluorobutane-1-sulfonyl fluoride is a fluorinated organic compound with the molecular formula C4H2F7O2S. It is known for its high chemical stability and unique reactivity, making it valuable in various scientific and industrial applications. The compound is characterized by the presence of multiple fluorine atoms, which impart distinct properties such as high electronegativity and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,3,3,4,4,4-Heptafluorobutane-1-sulfonyl fluoride is typically synthesized through the electrochemical fluorination of sulfolane. This process involves the use of an electrolytic cell where sulfolane is subjected to fluorination under controlled conditions . The reaction conditions include the use of anhydrous hydrogen fluoride as the fluorinating agent and a suitable electrolyte to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar electrochemical fluorination process. The scale-up involves the use of larger electrolytic cells and optimized reaction parameters to ensure high yield and purity of the final product. The industrial process also includes purification steps to remove any impurities and by-products formed during the reaction .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,4-Heptafluorobutane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by nucleophiles such as amines, phenoxides, and enolates.
Common Reagents and Conditions
Nucleophiles: Amines, phenoxides, and enolates are commonly used nucleophiles in substitution reactions involving this compound.
Bases: Strong bases such as barium hydroxide are used for hydrolysis reactions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Aryl Nonaflates: Formed from the reaction with phenoxides.
Alkenyl Nonaflates: Formed from the reaction with enolates.
Scientific Research Applications
2,2,3,3,4,4,4-Heptafluorobutane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutane-1-sulfonyl fluoride involves its ability to act as an electrophile in various chemical reactions. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing the compound to form strong covalent bonds with a wide range of nucleophilic species. This reactivity is attributed to the electron-withdrawing effect of the fluorine atoms, which increases the electrophilicity of the sulfonyl fluoride group .
Comparison with Similar Compounds
Similar Compounds
Perfluorobutanesulfonyl fluoride:
2,2,3,3,4,4,4-Heptafluoro-1-butanol: A related compound used in the synthesis of fluorinated polymers.
2,2,3,3,4,4,4-Heptafluorobutylamine: Another fluorinated compound with applications in biomedical research.
Uniqueness
2,2,3,3,4,4,4-Heptafluorobutane-1-sulfonyl fluoride is unique due to its specific arrangement of fluorine atoms and the presence of the sulfonyl fluoride group. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable in specialized applications where other compounds may not be as effective .
Properties
Molecular Formula |
C4H2F8O2S |
|---|---|
Molecular Weight |
266.11 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H2F8O2S/c5-2(6,1-15(12,13)14)3(7,8)4(9,10)11/h1H2 |
InChI Key |
VNNCDMGGZKQFIN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dichloro-n'-[(3e)-4-phenylbut-3-en-2-ylidene]benzohydrazide](/img/structure/B13407680.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13407691.png)

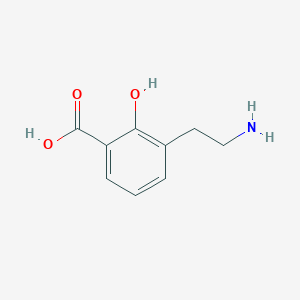
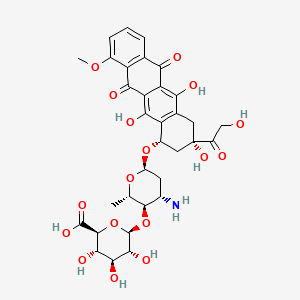
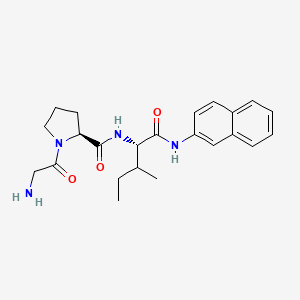

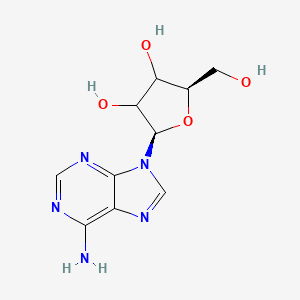
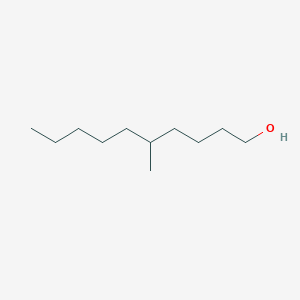
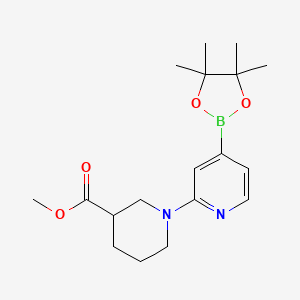
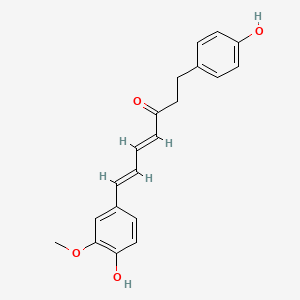

![9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B13407767.png)
